左美吡拉西 glucuronide

描述

Zomepirac glucuronide is a metabolite of zomepirac, a nonsteroidal anti-inflammatory drug (NSAID) that was once marketed under the brand name Zomax. Zomepirac was withdrawn from the market due to its association with severe anaphylactic reactions. The glucuronide form is produced through the process of glucuronidation, a major phase II metabolic pathway that involves the conjugation of glucuronic acid to zomepirac. This compound is of significant interest due to its reactivity and potential implications in drug safety and toxicity .

科学研究应用

Zomepirac glucuronide has several scientific research applications, including:

Drug Metabolism Studies: It is used to study the metabolic pathways and reactivity of acyl glucuronides.

Toxicology: Research on zomepirac glucuronide helps understand its role in drug-induced toxicity, particularly its potential to cause immunological reactions.

Pharmacokinetics: The compound is used to investigate the pharmacokinetic properties of glucuronides, including their stability, distribution, and clearance

作用机制

Target of Action

Zomepirac glucuronide primarily targets the Prostaglandin D2 receptor 2 . Prostaglandins are lipid compounds that play crucial roles in inflammation and are involved in the regulation of pain and fever. By targeting the Prostaglandin D2 receptor 2, Zomepirac glucuronide can influence these physiological processes.

Mode of Action

Zomepirac glucuronide interacts with its targets through a unique mechanism. It undergoes isomerization , forming an imine linkage between the glucuronic acid moiety of the conjugate and a lysine or terminal amino group of the protein . This irreversible binding is thought to occur via the acyl glucuronide .

Biochemical Pathways

Zomepirac glucuronide affects the prostaglandin synthesis pathway . By inhibiting prostaglandin synthetase, it reduces the production of prostaglandins, thereby modulating inflammation, pain, and fever. The irreversible binding of Zomepirac to proteins is also significant, as it occurs both in vitro and in vivo .

Pharmacokinetics

Zomepirac is metabolized in humans to a reactive, unstable acyl glucuronide, which accumulates in plasma . The irreversible binding in vivo correlates with overall exposure to Zomepirac glucuronide when exposure is expressed as the area under the plasma concentration vs. time curve . When probenecid, which decreases the plasma clearance of Zomepirac glucuronide, is administered concurrently with Zomepirac, irreversible binding of Zomepirac is increased .

Result of Action

The primary result of Zomepirac glucuronide’s action is the management of mild to severe pain . It’s important to note that zomepirac was associated with fatal and near-fatal anaphylactoid reactions, leading to its withdrawal from the market .

Action Environment

The action of Zomepirac glucuronide is influenced by environmental factors such as pH. The extent of binding in vitro was found to be time- and pH-dependent . Additionally, the presence of other substances, such as probenecid, can influence the action of Zomepirac glucuronide by decreasing its plasma clearance .

生化分析

Biochemical Properties

Zomepirac Glucuronide is a reactive, unstable acyl glucuronide . It is known to interact with proteins such as human serum albumin, forming covalent bonds . This reactivity is determined by the half-life of disappearance of 1-O-β acyl glucuronide and the extent of covalent binding of acyl glucuronide to proteins .

Cellular Effects

The cellular effects of Zomepirac Glucuronide are primarily due to its reactivity. It forms covalent bonds with proteins, which can potentially alter their function

Molecular Mechanism

Zomepirac Glucuronide exerts its effects at the molecular level through its reactivity. It forms covalent bonds with proteins, potentially altering their function

Temporal Effects in Laboratory Settings

In laboratory settings, the reactivity of Zomepirac Glucuronide is monitored over time. The chemical degradation of 1-O-β isomer in 0.1 M phosphate buffer at pH 7.4 is monitored for acyl migration

Metabolic Pathways

Zomepirac Glucuronide is involved in the glucuronidation metabolic pathway It interacts with enzymes and cofactors involved in this pathway

准备方法

Synthetic Routes and Reaction Conditions

Zomepirac glucuronide can be synthesized in vitro using UDPGA-fortified microsomes. The process involves the incubation of zomepirac with uridine 5’-diphosphoglucuronic acid (UDPGA) in the presence of microsomes, which contain the necessary enzymes for glucuronidation. The reaction is typically carried out at a physiological pH of 7.4 and monitored over time using liquid chromatography-mass spectrometry (LC-MS/MS) to track the formation of the glucuronide .

Industrial Production Methods

While specific industrial production methods for zomepirac glucuronide are not well-documented, the general approach involves large-scale enzymatic glucuronidation processes. These processes utilize bioreactors containing microsomes or recombinant enzymes to facilitate the conjugation of glucuronic acid to zomepirac. The product is then purified using chromatographic techniques to obtain the desired glucuronide .

化学反应分析

Types of Reactions

Zomepirac glucuronide undergoes several types of chemical reactions, including:

Hydrolysis: The glucuronide can be hydrolyzed back to zomepirac in the presence of β-glucuronidase.

Acyl Migration: The glucuronide can undergo acyl migration, leading to the formation of isomeric glucuronides.

Covalent Binding: Zomepirac glucuronide can form covalent bonds with proteins, leading to potential immunological responses

Common Reagents and Conditions

Hydrolysis: β-glucuronidase is commonly used to hydrolyze zomepirac glucuronide.

Acyl Migration: This reaction typically occurs under physiological conditions (pH 7.4) and can be monitored using LC-MS/MS.

Covalent Binding: The glucuronide can react with nucleophilic amino acid residues in proteins, such as cysteine, lysine, and tyrosine.

Major Products Formed

Hydrolysis: Zomepirac

Acyl Migration: Isomeric glucuronides

Covalent Binding: Protein adducts

相似化合物的比较

Similar Compounds

Tolmetin Glucuronide: Similar to zomepirac glucuronide, tolmetin glucuronide is an acyl glucuronide formed from the NSAID tolmetin.

Diclofenac Glucuronide: Another acyl glucuronide formed from the NSAID diclofenac.

Uniqueness

Zomepirac glucuronide is unique due to its high reactivity and the severe immunological reactions associated with its parent compound, zomepirac. This distinguishes it from other acyl glucuronides, which may not exhibit the same level of adverse effects .

生物活性

Zomepirac glucuronide (ZP-AG) is a metabolite of the nonsteroidal anti-inflammatory drug (NSAID) zomepirac, which was withdrawn from the market due to serious adverse effects, particularly renal toxicity. This article explores the biological activity of ZP-AG, focusing on its mechanisms of action, toxicological implications, and relevant case studies.

Overview of Zomepirac and Its Metabolism

Zomepirac is primarily metabolized in the liver through glucuronidation, resulting in the formation of ZP-AG. This metabolic pathway is crucial for detoxification; however, acyl glucuronides like ZP-AG can exhibit electrophilic reactivity that leads to adverse effects, including covalent modifications of proteins.

Electrophilic Reactivity

ZP-AG has been implicated in renal toxicity due to its ability to form covalent adducts with proteins, particularly tubulin. Studies have shown that ZP-AG significantly inhibits microtubule assembly in vitro. For instance, it was observed that ZP-AG and its rearrangement isomers could inhibit microtubule assembly by up to 85% under certain conditions . This inhibition is dose-dependent and suggests a mechanism by which ZP-AG may disrupt cellular functions.

Renal Toxicity Studies

A key study established a mouse model to investigate the role of ZP-AG in kidney injury. Mice pretreated with tri-o-tolyl phosphate (TOTP) and l-buthionine-(S,R)-sulfoximine (BSO) showed significant increases in blood urea nitrogen (BUN) and creatinine levels after exposure to zomepirac. Histopathological examinations revealed vacuolation and infiltration of mononuclear cells in the kidneys, correlating elevated ZP-AG concentrations with renal dysfunction .

Clinical Observations

Zomepirac's withdrawal from the market was largely due to reports of acute kidney injury associated with its use. Clinical case studies indicated that patients experienced significant renal impairment, which was linked to the accumulation of ZP-AG and its toxic effects on renal tissue.

Animal Models

In animal models, specifically designed experiments have demonstrated that ZP-AG can induce oxidative stress markers in kidney cells. The administration of antioxidants like tempol mitigated some of the renal injuries observed, suggesting that oxidative stress plays a critical role in the toxicity induced by ZP-AG .

Table 1: Summary of Biological Effects of Zomepirac Glucuronide

属性

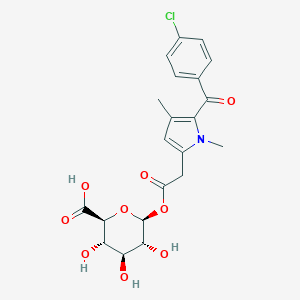

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO9/c1-9-7-12(23(2)14(9)15(25)10-3-5-11(22)6-4-10)8-13(24)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h3-7,16-19,21,26-28H,8H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNGKIZYZSHHXJZ-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226775 | |

| Record name | Zomepirac glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75871-31-7 | |

| Record name | β-D-Glucopyranuronic acid, 1-[5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75871-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zomepirac glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075871317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zomepirac glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。